8-Bromoquinazoline-2,4-diol

Description

BenchChem offers high-quality 8-Bromoquinazoline-2,4-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromoquinazoline-2,4-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-5-3-1-2-4-6(5)10-8(13)11-7(4)12/h1-3H,(H2,10,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAKSYDAOQDFHDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)NC(=O)NC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625747 |

Source

|

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331646-99-2 |

Source

|

| Record name | 8-Bromoquinazoline-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Bromoquinazoline-2,4-diol, a halogenated derivative of the versatile quinazoline-2,4-dione scaffold. We will delve into its chemical identity, synthesis protocols, physicochemical properties, and explore its current and potential applications in scientific research and drug discovery.

Chemical Identity: IUPAC Nomenclature and Synonyms

The correct nomenclature and identification of a chemical entity are paramount for accurate scientific communication and reproducibility of research.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 8-bromo-1H-quinazoline-2,4-dione [1]. This name systematically describes the core quinazoline ring system with a bromine atom at the 8th position and oxo groups at the 2nd and 4th positions. The "1H" designation indicates the presence of a hydrogen atom on the nitrogen at position 1.

Due to tautomerism, the compound can exist in the enol form, leading to the synonym 8-Bromoquinazoline-2,4-diol . However, the dione form is generally the more stable and commonly represented structure.

A variety of synonyms are used in chemical literature and commercial catalogs. It is crucial for researchers to recognize these to ensure they are working with the correct molecule.

| Table 1: Synonyms and Identifiers for 8-Bromoquinazoline-2,4-diol | |

| Preferred IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione[1] |

| Common Synonyms | 8-Bromoquinazoline-2,4(1H,3H)-dione, 8-BROMOQUINAZOLINE-2,4-DIOL, 8-Bromo-2,4(1H,3H)-quinazolinedione, 2,4(1H,3H)-Quinazolinedione, 8-bromo-[1] |

| CAS Number | 331646-99-2[1] |

| Molecular Formula | C₈H₅BrN₂O₂[1] |

| Molecular Weight | 241.04 g/mol [1] |

Synthesis and Mechanism

The synthesis of the quinazoline-2,4-dione scaffold is a well-established area of organic chemistry, with numerous methodologies reported. For the specific synthesis of 8-bromo-1H-quinazoline-2,4-dione, a common and effective method involves the condensation of a substituted anthranilic acid with a source of the C2-N3-C4 unit, typically urea.

General Synthesis Pathway

The primary synthetic route to 8-bromo-1H-quinazoline-2,4-dione involves the reaction of 2-amino-3-bromobenzoic acid with urea. This reaction is typically performed at elevated temperatures.

Caption: General synthesis of 8-bromo-1H-quinazoline-2,4-dione.

The causality behind this experimental choice lies in the reactivity of the starting materials. The amino group of 2-amino-3-bromobenzoic acid acts as a nucleophile, attacking one of the carbonyl carbons of urea. Subsequent intramolecular cyclization and elimination of ammonia lead to the formation of the stable heterocyclic quinazoline-2,4-dione ring system. The high temperature provides the necessary activation energy for the reaction to proceed to completion.

Detailed Experimental Protocol

The following protocol is a self-validating system, adapted from established procedures for the synthesis of quinazoline-2,4-diones.

Materials:

-

2-Amino-3-bromobenzoic acid

-

Urea

-

Deionized water

-

Ice

Equipment:

-

Round-bottom flask

-

Heating mantle with a stirrer

-

Thermometer

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-amino-3-bromobenzoic acid and a molar excess of urea (typically 5 equivalents).

-

Heating: Heat the mixture with stirring to 200°C. The reaction is typically complete within 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate of 8-bromo-1H-quinazoline-2,4-dione will form.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with copious amounts of deionized water to remove any unreacted urea and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain 8-bromo-1H-quinazoline-2,4-dione as a solid.

This protocol is designed to be self-validating through the physical properties of the final product. The melting point of the synthesized compound should be sharp and consistent with literature values. Further validation should be performed using spectroscopic methods as detailed in the following section.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical and spectroscopic properties of 8-bromo-1H-quinazoline-2,4-dione is essential for its characterization, purification, and use in further applications.

| Table 2: Predicted Physicochemical Properties of 8-bromo-1H-quinazoline-2,4-dione | |

| Property | Value |

| XLogP3 | 1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Exact Mass | 239.95344 Da |

| Monoisotopic Mass | 239.95344 Da |

| Topological Polar Surface Area | 58.2 Ų |

Data sourced from PubChem.[1]

Spectroscopic Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the N-H protons. The chemical shifts and coupling constants of the aromatic protons will be influenced by the position of the bromine atom. For the 8-bromo isomer, one would expect three aromatic protons, likely appearing as a doublet, a triplet, and another doublet in the aromatic region (typically δ 7-8 ppm). The N-H protons are expected to appear as broad singlets, and their chemical shifts can be concentration-dependent.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons will appear at the downfield end of the spectrum (typically δ 150-165 ppm). The chemical shifts of the aromatic carbons will be influenced by the bromine substituent.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is a crucial tool for confirming the elemental composition of the synthesized compound. For 8-bromo-1H-quinazoline-2,4-dione (C₈H₅BrN₂O₂), the expected [M+H]⁺ ion would have a calculated m/z of 240.9607, showing the characteristic isotopic pattern for a bromine-containing compound.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the dione system (around 1650-1750 cm⁻¹).

Potential Applications in Research and Drug Discovery

The quinazoline-2,4-dione scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.

The introduction of a bromine atom at the 8th position of the quinazoline-2,4-dione core can significantly influence its biological activity. Halogen atoms can modulate the lipophilicity, metabolic stability, and binding interactions of a molecule with its biological target.

Antimicrobial and Antifungal Activity

Numerous studies have highlighted the potential of quinazoline-2,4-dione derivatives as antimicrobial and antifungal agents[2][3][4]. The mechanism of action is often attributed to the inhibition of essential microbial enzymes. The presence of a halogen, such as bromine, can enhance the antimicrobial potency of the quinazoline scaffold. While specific studies on the antimicrobial activity of 8-bromo-1H-quinazoline-2,4-dione are limited, it represents a promising candidate for further investigation in the development of new anti-infective agents.

Anticancer Activity

The quinazoline core is a key component of several approved anticancer drugs that act as kinase inhibitors. Derivatives of quinazoline-2,4-dione have also been explored for their potential as anticancer agents. The bromine substituent on the aromatic ring can lead to enhanced binding affinity to target proteins or alter the electronic properties of the molecule, potentially leading to improved cytotoxic activity against cancer cell lines.

Research Chemical and Building Block

8-bromo-1H-quinazoline-2,4-dione serves as a valuable intermediate in organic synthesis. The bromine atom can be readily displaced or used as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the synthesis of a diverse library of substituted quinazoline-2,4-dione derivatives for screening in drug discovery programs.

Caption: Potential applications of 8-bromo-1H-quinazoline-2,4-dione.

Conclusion and Future Directions

8-bromo-1H-quinazoline-2,4-dione is a readily accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure offers multiple points for further chemical modification. While the biological activities of the broader class of quinazoline-2,4-diones are well-documented, a detailed investigation into the specific pharmacological profile of the 8-bromo derivative is warranted. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives against a panel of microbial and cancer cell lines to fully elucidate its therapeutic potential. Furthermore, its utility as a synthetic intermediate should be further explored to generate novel chemical entities with improved pharmacological properties.

References

-

PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. [Link]

-

Boshta, N. M., El-Essawy, F. A., Alshammari, M. B., Noreldein, S. G., & Darwesh, O. M. (2022). Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity. Molecules, 27(19), 6529. [Link]

-

Abdelgawad, M. A., et al. (2024). Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. Molecules, 29(23), 5529. [Link]

-

Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 60(6), 605-614. [Link]

Sources

- 1. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol (CAS 331646-99-2)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of 8-Bromoquinazoline-2,4-diol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Drawing from its structural features and the well-documented bioactivities of the quinazoline-2,4-dione scaffold, this document will delve into its chemical properties, synthesis, and potential therapeutic applications, offering field-proven insights for researchers in the field.

Introduction: The Quinazoline-2,4-dione Scaffold and the Significance of the 8-Bromo Substitution

The quinazoline-2,4-dione core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This nitrogen-containing heterocyclic system has been extensively explored, leading to the development of therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[1][2][3][4][5] The versatility of the quinazoline-2,4-dione structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties.

The subject of this guide, 8-Bromoquinazoline-2,4-diol, is a derivative of this important scaffold, distinguished by a bromine atom at the 8th position of the quinazoline ring. Halogenation is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The presence of the bromo group at this specific position can influence the molecule's electronic distribution and steric profile, potentially leading to unique biological activities and target selectivities. While extensive research has been conducted on the broader class of quinazoline-2,4-diones, this guide will focus on the specific attributes and potential of the 8-bromo derivative.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 8-Bromoquinazoline-2,4-diol is fundamental for its application in research and development. These properties influence its solubility, permeability, and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 331646-99-2 | PubChem[6] |

| Molecular Formula | C₈H₅BrN₂O₂ | PubChem[6] |

| Molecular Weight | 241.04 g/mol | PubChem[6] |

| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | PubChem[6] |

| SMILES | C1=CC2=C(C(=C1)Br)NC(=O)NC2=O | PubChem[6] |

| Appearance | Off-white to light yellow solid | ChemicalBook |

| Storage | Sealed in dry, room temperature | ChemicalBook |

Synthesis of 8-Bromoquinazoline-2,4-diol

The synthesis of 8-Bromoquinazoline-2,4-diol can be achieved through a straightforward and efficient method starting from commercially available precursors. The following protocol is a reliable method for the laboratory-scale synthesis of this compound.

Synthetic Workflow

Caption: Synthetic workflow for 8-Bromoquinazoline-2,4-diol.

Detailed Experimental Protocol

Materials:

-

2-Amino-3-bromobenzoic acid

-

Urea

-

Deionized water

-

Ice

-

Reaction flask equipped with a stirrer and heating mantle

-

Filtration apparatus

-

Vacuum oven

Procedure:

-

Reaction Setup: In a suitable reaction flask, combine 2-amino-3-bromobenzoic acid (1 equivalent) and urea (5 equivalents).

-

Heating: Heat the mixture to 200 °C with constant stirring for 3 hours. The mixture will melt and react.

-

Work-up: After 3 hours, remove the heat source and allow the reaction mixture to cool to room temperature.

-

Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice water. A solid precipitate will form.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid thoroughly with deionized water (3 times) to remove any unreacted urea and other water-soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain 8-bromoquinazoline-2,4-diol as a yellow solid.

Expected Yield: Approximately 100%.

Potential Biological Activities and Therapeutic Applications

While specific biological data for 8-Bromoquinazoline-2,4-diol is limited in publicly available literature, the extensive research on the quinazoline-2,4-dione scaffold provides a strong basis for predicting its potential therapeutic applications. The 8-bromo substitution is expected to modulate the activity of the parent scaffold, potentially enhancing potency or altering selectivity towards specific biological targets.

Kinase Inhibition: A Promising Avenue

The quinazoline core is a well-established pharmacophore in the design of kinase inhibitors.[7][8][9][10][11] Numerous FDA-approved drugs targeting various kinases, such as epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and Bruton's tyrosine kinase (BTK), feature a quinazoline or quinazolinone moiety.[10]

Derivatives of the closely related 4-anilino-quin(az)oline scaffold have shown potent inhibitory activity against a range of kinases, and the nature of the substitution on the quinazoline ring significantly influences potency and selectivity.[12] For instance, increasing the size of the substituent at the 6-position from fluoro to chloro and then to bromo in a series of 4-anilinoquinolines led to a progressive increase in inhibitory activity against Protein Kinase Novel 3 (PKN3).[12] This suggests that the 8-bromo substituent in 8-Bromoquinazoline-2,4-diol could play a crucial role in its interaction with kinase active sites.

Potential Kinase Targets:

-

Aurora Kinases: These are key regulators of cell division, and their overexpression is common in many cancers.[8]

-

Receptor Tyrosine Kinases (e.g., EGFR, VEGFR): These are critical mediators of cell growth, proliferation, and angiogenesis, and are validated targets in oncology.[10][11]

-

PI3K/HDAC: Dual inhibition of phosphoinositide 3-kinases (PI3Ks) and histone deacetylases (HDACs) is a promising anti-cancer strategy.

Anticancer Potential

Given the role of kinases in cancer progression, 8-Bromoquinazoline-2,4-diol is a strong candidate for development as an anticancer agent. The quinazoline-2,4-dione scaffold has been incorporated into molecules with demonstrated antiproliferative activity against various cancer cell lines.

Other Potential Applications

The biological activities of quinazoline derivatives are diverse and extend beyond kinase inhibition. Other potential therapeutic areas for 8-Bromoquinazoline-2,4-diol include:

-

Anti-inflammatory agents

-

Antiviral agents [5]

-

Antihypertensive agents

-

Antiallergy agents

Proposed Experimental Workflows for Target Validation and Characterization

To elucidate the specific biological activity of 8-Bromoquinazoline-2,4-diol, a systematic screening and characterization approach is recommended.

Kinase Inhibitor Screening Workflow

Caption: A typical workflow for kinase inhibitor screening.

General Protocol for In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)

This protocol provides a general framework for assessing the inhibitory activity of 8-Bromoquinazoline-2,4-diol against a specific kinase.

Materials:

-

Recombinant human Aurora Kinase A

-

Fluorescently labeled peptide substrate

-

ATP (Adenosine triphosphate)

-

8-Bromoquinazoline-2,4-diol (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

384-well microplate

-

Plate reader capable of detecting fluorescence

Procedure:

-

Compound Preparation: Prepare a serial dilution of 8-Bromoquinazoline-2,4-diol in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted compound or DMSO (for control wells).

-

Enzyme Addition: Add recombinant Aurora Kinase A to each well to initiate the reaction.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

ATP Addition: Add ATP to each well to start the phosphorylation reaction.

-

Reaction Termination: After a further incubation period (e.g., 90 minutes), stop the reaction by adding a stop solution (e.g., EDTA).

-

Detection: Read the fluorescence intensity on a plate reader.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

8-Bromoquinazoline-2,4-diol represents a promising, yet underexplored, molecule within the medicinally significant class of quinazoline-2,4-diones. Its straightforward synthesis and the established biological potential of its core scaffold make it an attractive candidate for further investigation. The presence of the 8-bromo substituent offers a handle for both modulating biological activity and for further chemical modification to develop novel therapeutic agents.

Future research should focus on a comprehensive biological evaluation of 8-Bromoquinazoline-2,4-diol, starting with broad screening against panels of therapeutically relevant targets, particularly protein kinases. Subsequent hit-to-lead optimization, guided by structure-activity relationship (SAR) studies, could unlock the full therapeutic potential of this intriguing compound. This technical guide serves as a foundational resource to stimulate and support such research endeavors.

References

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (n.d.). ScienceDirect. Retrieved January 11, 2026, from [Link]

-

Review Explores Pharmacological Properties of Quinazoline-2,4(1H,3H)-Dione Derivatives in Drug Development. (2025, December 11). GeneOnline. Retrieved January 11, 2026, from [Link]

-

A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (2023, April 20). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (2012). Semantic Scholar. Retrieved January 11, 2026, from [Link]

-

8-Bromoquinazoline-2,4(1H,3H)-dione. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review. (2025). OUCІ. Retrieved January 11, 2026, from [Link]

-

Guanidine Derivatives of Quinazoline-2,4(1H,3H)-Dione as NHE-1 Inhibitors and Anti-Inflammatory Agents. (2022, November 23). MDPI. Retrieved January 11, 2026, from [Link]

-

Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. (2022, July 15). ScienceDirect. Retrieved January 11, 2026, from [Link]

-

Synthesis of bromoquinazoline‐2,4(1H,3H)‐dione derivative 147. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (2017, June 27). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (2022, June 10). MDPI. Retrieved January 11, 2026, from [Link]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2023, August 30). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. (2024, August 28). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Bromination of 8-substituted quinolines. Reagents and conditions. (i)... (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. (2023, December 2). MDPI. Retrieved January 11, 2026, from [Link]

-

Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). PubMed Central. Retrieved January 11, 2026, from [Link]

-

Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023, March 21). MDPI. Retrieved January 11, 2026, from [Link]

-

Biological activities of recent advances in quinazoline. (2023, January 23). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. (1994, August 1). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. (2022, March 14). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. (2020, April 16). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 2. geneonline.com [geneonline.com]

- 3. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 8-Bromoquinazoline-2,4-diol

This guide provides a comprehensive technical overview of the molecular structure of 8-Bromoquinazoline-2,4-diol, a heterocyclic compound of significant interest to researchers, scientists, and professionals in the field of drug development. The document delves into the synthesis, structural elucidation, and key physicochemical properties of this molecule, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of the Quinazoline-2,4-dione Scaffold

Quinazoline-2,4-dione, a fused heterocyclic system, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including but not limited to anticancer, anticonvulsant, and antimicrobial properties. The introduction of a bromine atom at the 8-position of the quinazoline ring system can significantly modulate the molecule's physicochemical properties, such as its lipophilicity and electronic distribution. These modifications can, in turn, influence its pharmacokinetic profile and biological target interactions, making 8-Bromoquinazoline-2,4-diol a compound of considerable interest for further investigation and as a building block in the synthesis of novel therapeutic agents.

Synthesis of 8-Bromoquinazoline-2,4-diol: A Mechanistic Approach

The synthesis of 8-Bromoquinazoline-2,4-diol is most effectively achieved through the cyclocondensation of 2-amino-3-bromobenzoic acid with urea. This method provides a direct and efficient route to the desired quinazolinedione ring system.

Proposed Synthetic Pathway

The reaction proceeds via an initial nucleophilic attack of the amino group of 2-amino-3-bromobenzoic acid on a carbonyl carbon of urea, followed by an intramolecular cyclization and subsequent dehydration to yield the final product.

Caption: Proposed synthetic pathway for 8-Bromoquinazoline-2,4-diol.

Detailed Experimental Protocol

Materials:

-

2-amino-3-bromobenzoic acid (1.0 eq)

-

Urea (3.0 eq)

-

Glacial acetic acid (as solvent)

Procedure:

-

A mixture of 2-amino-3-bromobenzoic acid and urea is heated at reflux in glacial acetic acid for 4-6 hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold water and then with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

-

The product is dried under vacuum to yield 8-Bromoquinazoline-2,4-diol as a solid.

Causality of Experimental Choices: The use of an excess of urea drives the reaction towards the formation of the product. Glacial acetic acid serves as a suitable solvent and also as a catalyst for the cyclization and dehydration steps.

Structural Elucidation: A Multi-faceted Analysis

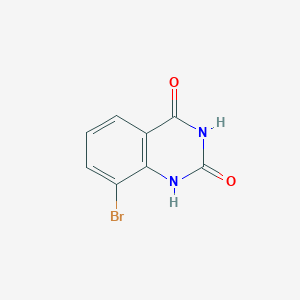

The molecular structure of 8-Bromoquinazoline-2,4-diol is characterized by a fused bicyclic system consisting of a benzene ring and a pyrimidine-2,4-dione ring, with a bromine substituent at the 8-position.

Caption: Molecular structure of 8-Bromoquinazoline-2,4-diol.

Tautomerism: The Keto-Enol Equilibrium

Quinazoline-2,4-diones, including the 8-bromo derivative, can exist in tautomeric forms: the diketo form and the enol forms. In the solid state and in most common solvents, the diketo form is predominantly favored due to its higher thermodynamic stability.

Caption: Tautomeric forms of 8-Bromoquinazoline-2,4-diol.

Spectroscopic Characterization

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the pyrimidinedione ring. The aromatic region will display a characteristic splitting pattern for the three adjacent protons on the benzene ring. The N-H protons will likely appear as broad singlets at a downfield chemical shift, which can be confirmed by D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the two carbonyl carbons, the carbon bearing the bromine atom, and the other aromatic carbons. The chemical shifts of these carbons provide valuable information about the electronic environment within the molecule.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~11.5 (br s, 1H) | N1-H |

| ~11.3 (br s, 1H) | N3-H |

| ~7.8 (d, 1H) | H-5 |

| ~7.6 (d, 1H) | H-7 |

| ~7.2 (t, 1H) | H-6 |

3.2.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is expected to show the molecular ion peak corresponding to the exact mass of 8-Bromoquinazoline-2,4-diol (C₈H₅BrN₂O₂), which is approximately 240.9534 g/mol . The isotopic pattern characteristic of a bromine-containing compound (approximately equal intensity for M and M+2 peaks) will be a key diagnostic feature.

3.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (in the region of 1700-1650 cm⁻¹).

Crystallographic Analysis

While the specific crystal structure of 8-Bromoquinazoline-2,4-diol has not been reported in the Cambridge Structural Database, analysis of closely related quinazolinedione structures suggests that the molecule is likely to be planar. In the solid state, extensive intermolecular hydrogen bonding between the N-H groups and the carbonyl oxygens of neighboring molecules is expected, leading to a well-ordered crystal lattice.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ |

| Molecular Weight | 241.04 g/mol |

| Appearance | Expected to be a solid |

| CAS Number | 331646-99-2[1] |

| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione[1] |

Applications in Drug Discovery and Development

The 8-Bromoquinazoline-2,4-diol scaffold serves as a versatile starting material for the synthesis of a wide range of derivatives with potential therapeutic applications. The bromine atom at the 8-position can be readily functionalized through various cross-coupling reactions, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). This makes it a valuable tool for medicinal chemists in the design and synthesis of novel drug candidates targeting a variety of diseases.

Conclusion

This technical guide has provided a comprehensive overview of the molecular structure of 8-Bromoquinazoline-2,4-diol. Through a detailed discussion of its synthesis, structural elucidation, and physicochemical properties, this document serves as a valuable resource for researchers and scientists working in the field of medicinal chemistry and drug development. The insights provided into its synthesis and predicted spectroscopic profile offer a solid foundation for further experimental investigation and utilization of this compound in the pursuit of novel therapeutic agents.

References

-

PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Spectroscopic Data for 8-bromo-1H-quinazoline-2,4-dione: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazoline Scaffold and the Significance of 8-bromo-1H-quinazoline-2,4-dione

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. 8-bromo-1H-quinazoline-2,4-dione is a key synthetic intermediate, with the bromine atom at the 8-position serving as a versatile handle for introducing further chemical diversity through cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for reaction monitoring, quality control, and the unambiguous identification of its derivatives in drug discovery pipelines.

This technical guide provides a comprehensive overview of the expected spectroscopic data for 8-bromo-1H-quinazoline-2,4-dione. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage data from structurally related analogs, including the isomeric 6-bromo-1H-quinazoline-2,4-dione, to provide a robust and scientifically grounded predictive analysis.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinazoline ring system is provided below.

Caption: Molecular structure of 8-bromo-1H-quinazoline-2,4-dione with IUPAC numbering.

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Spectrum of 8-bromo-1H-quinazoline-2,4-dione

The ¹H NMR spectrum of 8-bromo-1H-quinazoline-2,4-dione is expected to exhibit distinct signals for the aromatic protons and the two N-H protons of the dione ring. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the bromine atom, and the nitrogen atoms.

Based on the analysis of related quinazolinone derivatives, the following spectral features are predicted in a solvent like DMSO-d₆:

-

Aromatic Protons (H5, H6, H7): The three aromatic protons will appear as a set of coupled multiplets in the downfield region, typically between δ 7.0 and 8.0 ppm.

-

H5: This proton is expected to be a doublet of doublets, coupled to both H6 and H7.

-

H6: This proton will likely appear as a triplet or a doublet of doublets, coupled to H5 and H7.

-

H7: This proton is expected to be a doublet of doublets, coupled to H5 and H6. The bromine at the 8-position will influence the chemical shifts of these protons, with H7 being the most affected.

-

-

N-H Protons (N1-H, N3-H): The two N-H protons are expected to appear as two distinct broad singlets at a lower field, typically above δ 10.0 ppm. Their exact chemical shifts can be sensitive to solvent, concentration, and temperature.

Representative ¹H NMR Data of a Structurally Related Analog

To provide a concrete example, the experimental ¹H NMR data for the isomeric 6-bromoquinazoline-2,4(1H,3H)-dione in DMSO-d₆ is presented below.[2] This data serves as an excellent reference for predicting the spectrum of the 8-bromo isomer.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H5 | 7.95 | d | 2.3 |

| H7 | 7.70 | dd | 8.7, 2.3 |

| H8 | 7.18 | d | 8.7 |

| N1-H & N3-H | ~11.4 (broad) | s | - |

Data obtained from SpectraBase for 6-bromoquinazoline-2,4(1H,3H)-dione.[2]

Interpretation and Experimental Protocol

The predicted spectrum for 8-bromo-1H-quinazoline-2,4-dione would show a different splitting pattern for the aromatic protons due to the change in the substitution pattern. The key to distinguishing between the 6-bromo and 8-bromo isomers lies in the analysis of the coupling patterns of the aromatic protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 8-bromo-1H-quinazoline-2,4-dione in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of quinazolinones and to observe the exchangeable N-H protons.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

Sources

Physical and chemical properties of 8-Bromoquinazoline-2,4-diol

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Bromoquinazoline-2,4-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Bromoquinazoline-2,4-diol, also known by its more stable tautomeric name 8-bromoquinazoline-2,4(1H,3H)-dione, is a heterocyclic organic compound built upon the quinazoline scaffold. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The strategic placement of a bromine atom at the 8-position provides a versatile synthetic handle for further molecular elaboration, making this compound a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of its core physicochemical properties, spectroscopic signature, synthetic pathways, and potential applications, offering a foundational resource for researchers engaged in small molecule design and drug discovery.

Introduction: The Quinazoline Scaffold and Tautomerism

Quinazoline and its derivatives are a prominent class of nitrogen-containing fused heterocycles, recognized for their broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The compound 8-Bromoquinazoline-2,4-diol is a member of this family, distinguished by a bromine substituent on the benzene ring and hydroxyl groups at the 2 and 4 positions of the pyrimidine ring.

A critical chemical feature of this molecule is its existence in a tautomeric equilibrium. While named as a "diol," it predominantly exists in the more thermodynamically stable diamide form, 8-bromoquinazoline-2,4(1H,3H)-dione .[3] This keto-enol tautomerism is fundamental to its structure, reactivity, and spectroscopic properties. Understanding this equilibrium is paramount for interpreting experimental data and designing synthetic transformations.

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The fundamental properties of 8-Bromoquinazoline-2,4-diol are essential for its handling, formulation, and application in experimental settings. The data presented below is a consolidation of information from chemical databases and supplier specifications.

| Property | Value | Source |

| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | [3] |

| Synonyms | 8-Bromoquinazoline-2,4-diol, 8-Bromo-2,4-dihydroxyquinozaline | [3] |

| CAS Number | 331646-99-2 | [3] |

| Molecular Formula | C₈H₅BrN₂O₂ | [3] |

| Molecular Weight | 241.04 g/mol | [3] |

| Exact Mass | 239.95344 Da | [3] |

| Physical Form | Solid, Powder | [4] |

| Melting Point | >250 °C (Expected for this class of compounds) | [5] |

| Solubility | Expected to be soluble in polar aprotic solvents like DMSO and DMF. Stability in DMSO has been noted for similar quinazoline derivatives.[6] | |

| XLogP3 | 1.5 | [3] |

| Hydrogen Bond Donors | 2 | [3] |

| Hydrogen Bond Acceptors | 2 | [3] |

Spectroscopic and Structural Characterization

The structural elucidation of 8-Bromoquinazoline-2,4-diol relies on a suite of spectroscopic techniques. While specific spectral data for this exact compound is not widely published, its characteristic features can be reliably predicted based on data from closely related analogs, such as 7-bromo and 8-methoxy quinazoline-2,4-diones.[5][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H protons of the dione tautomer. In a solvent like DMSO-d₆, the two N-H protons would likely appear as broad singlets at high chemical shifts (>10 ppm). The aromatic region should display three protons. The proton at C5 would be a doublet of doublets, coupled to the protons at C6 and C7. The protons at C6 and C7 would also appear as multiplets, with coupling constants typical for ortho and meta relationships.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons (C2 and C4) in the range of 150-165 ppm.[5] The aromatic carbons would appear between 110-140 ppm, with the carbon attached to the bromine (C8) showing a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides conclusive evidence for the functional groups present, particularly confirming the dominant dione tautomer.

-

N-H Stretching: Broad absorptions in the range of 3200-3400 cm⁻¹ corresponding to the N-H bonds of the amide groups.

-

C=O Stretching: Strong, sharp absorptions between 1650-1710 cm⁻¹ are definitive for the carbonyl groups.

-

C=C and C=N Stretching: Absorptions in the 1550-1620 cm⁻¹ region corresponding to the aromatic ring and imine-like bonds.

-

C-Br Stretching: A signal in the fingerprint region, typically around 500-650 cm⁻¹, indicating the carbon-bromine bond.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): A successful analysis will show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom. The M⁺ and M+2 peaks will appear with an approximate 1:1 intensity ratio, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. The expected m/z values would be approximately 240 and 242.

Synthesis and Reactivity

Synthetic Strategy

Quinazoline-2,4-diones are commonly synthesized from the corresponding 2-aminobenzamide or 2-aminobenzoic acid derivatives. A robust and high-yielding one-pot synthesis has been developed for this class of compounds using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[5][7] This approach is notable for its mild conditions and compatibility with various functional groups.

Caption: Proposed synthetic workflow for the target compound.

Chemical Reactivity: A Gateway to Novel Analogs

The true value of 8-Bromoquinazoline-2,4-diol for drug development lies in its reactivity. The bromine atom at the C8 position is not merely a substituent; it is a versatile functional handle for introducing molecular diversity through metal-catalyzed cross-coupling reactions.

-

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters allows for the introduction of new aryl or heteroaryl groups at the C8 position.

-

Buchwald-Hartwig Amination: This reaction enables the formation of new C-N bonds, attaching a wide range of primary or secondary amines.

-

Sonogashira Coupling: The introduction of alkyne functionalities is possible through coupling with terminal alkynes.

These transformations allow chemists to systematically explore the structure-activity relationship (SAR) of the quinazoline scaffold, optimizing potency, selectivity, and pharmacokinetic properties.[8]

Caption: Derivatization via cross-coupling reactions.

Experimental Protocols

To ensure scientific rigor, the following are standardized protocols for the characterization and purity assessment of 8-Bromoquinazoline-2,4-diol.

Protocol 1: NMR Sample Preparation and Analysis

-

Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Gentle warming may be required to aid dissolution.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.

-

Analysis: Process the data, referencing the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C). Integrate proton signals and assign peaks based on chemical shifts, coupling constants, and correlation data.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Mobile Phase: Prepare a suitable mobile phase, typically a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

-

Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Sample Preparation: Prepare a stock solution of the compound in DMSO or methanol at 1 mg/mL. Dilute to a working concentration of ~50 µg/mL with the mobile phase.

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV detector set to an appropriate wavelength (e.g., 254 nm or a wavelength of maximum absorbance).

-

Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

-

-

Analysis: Integrate the peak areas to determine the purity of the sample as a percentage of the total area.

Applications in Research and Drug Development

8-Bromoquinazoline-2,4-diol is primarily a research chemical and a key intermediate in the synthesis of more complex molecules.[9][10] Its utility stems from:

-

Scaffold for Library Synthesis: The reactive bromine handle makes it an ideal starting material for generating libraries of diverse quinazoline derivatives for high-throughput screening.[11]

-

Fragment-Based Drug Discovery: The core quinazolinone structure can act as a fragment that binds to biological targets. The bromine allows for systematic "growing" of the fragment to improve binding affinity and selectivity.

-

Lead Optimization: In later stages of drug discovery, the 8-position can be modified to fine-tune the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.

Conclusion

8-Bromoquinazoline-2,4-diol is more than a simple chemical; it is a strategic tool for medicinal chemists and drug discovery scientists. Its stable, biologically relevant quinazolinone core, combined with a synthetically versatile bromine substituent, provides a powerful platform for the design and synthesis of novel small-molecule therapeutics. This guide has detailed its fundamental physical, chemical, and spectroscopic properties, offering the foundational knowledge required to effectively utilize this compound in a research setting.

References

-

Cioatera, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed Central. Available at: [Link]

-

Ajani, O. O., et al. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Available at: [Link]

-

PubChem. 8-Bromoquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. Available at: [Link]

-

Asian Journal of Chemistry. (2015). Experimental and Theoretical Spectroscopic Properties of Quinazoline. Asian Journal of Chemistry. Available at: [Link]

-

Springer Nature Experiments. Profiling of Small Molecules by Chemical Proteomics. Springer Nature. Available at: [Link]

-

Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Ruifu Chemical. Available at: [Link]

-

ACS Omega. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Publications. Available at: [Link]

-

ResearchGate. Synthesis of bromoquinazoline-2,4(1H,3H)-dione derivative. ResearchGate. Available at: [Link]

-

ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. ACS Publications. Available at: [Link]

-

National Institutes of Health. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. NIH. Available at: [Link]

-

Biocompare. (2019). Prepping Small Molecules for Mass Spec. Biocompare. Available at: [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. Pacific BioLabs. Available at: [Link]

-

Analytical Standard Solutions (A2S). 8-Bromoquinazoline-2,4-diol. A2S. Available at: [Link]

-

PubChem. 8-Bromoquinoline. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 8-Methylquinazoline-2,4(1H,3H)-dione. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Synthesis of the compounds 8(a–e). ResearchGate. Available at: [Link]

-

National Institutes of Health. (2023). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. NIH. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 8-Bromoquinazoline-2,4-diol [a-2-s.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ruifuchem.com [ruifuchem.com]

- 10. scbt.com [scbt.com]

- 11. Profiling of Small Molecules by Chemical Proteomics | Springer Nature Experiments [experiments.springernature.com]

An In-Depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Potential Applications

A Senior Application Scientist's Synthesis of Technical Accuracy and Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals.

Foreword: Unveiling the Potential of a Niche Heterocycle

In the vast landscape of heterocyclic chemistry, the quinazoline scaffold stands as a cornerstone, underpinning a multitude of biologically active molecules and approved therapeutics.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3] This guide focuses on a specific, yet intriguing, member of this family: 8-Bromoquinazoline-2,4-diol . While not as extensively studied as some of its isomers, the strategic placement of a bromine atom at the 8-position offers unique synthetic handles and potential for novel biological interactions.

This document moves beyond a mere recitation of facts. It is designed to be a practical and insightful resource for the laboratory scientist and drug discovery professional. We will delve into the historical context of its likely discovery, provide robust synthetic strategies grounded in established chemical principles, explore its physicochemical properties, and project its potential in the broader field of medicinal chemistry. Every piece of information is presented with the causality and self-validating logic that is paramount to successful research and development.

The Genesis of 8-Bromoquinazoline-2,4-diol: A Historical Perspective

The direct historical account of the first synthesis of 8-Bromoquinazoline-2,4-diol is not prominently documented in readily accessible scientific literature. However, its discovery can be contextualized within the broader exploration of quinazoline chemistry that began in the early 20th century. The fundamental synthesis of the quinazoline-2,4-dione core, often achieved through the condensation of an anthranilic acid derivative with urea or a related carbonyl source, has been a staple of heterocyclic chemistry for decades.[4][5]

It is highly probable that 8-Bromoquinazoline-2,4-diol was first synthesized as part of a systematic investigation into the impact of halogen substitution on the quinazoline scaffold. The introduction of a bromine atom, a common bioisostere for a methyl group, can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions. Therefore, its synthesis was likely a logical step in the exploration of the structure-activity relationships (SAR) of quinazoline-based compounds.

The key starting material for this synthesis would be 2-amino-3-bromobenzoic acid . The cyclization of this precursor with a suitable carbonyl equivalent represents the most direct and classical approach to the target molecule.

Synthesis of 8-Bromoquinazoline-2,4-diol: A Validated Protocol

Core Reaction: Cyclization of 2-Amino-3-bromobenzoic Acid with Urea

This synthesis hinges on the nucleophilic attack of the amino group of 2-amino-3-bromobenzoic acid on one of the carbonyl carbons of urea, followed by an intramolecular cyclization and dehydration to form the stable quinazolinedione ring system.

Experimental Protocol: Synthesis of 8-Bromoquinazoline-2,4-diol

Materials:

-

2-Amino-3-bromobenzoic acid

-

Urea

-

High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Sulfolane)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Distilled water

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromobenzoic acid (1.0 eq) and urea (3.0-5.0 eq). The excess urea ensures the reaction goes to completion and acts as a solvent at higher temperatures.

-

Solvent Addition: Add a high-boiling point solvent such as DMF or sulfolane to create a slurry. The solvent facilitates heat transfer and ensures a homogenous reaction mixture.

-

Heating: Heat the reaction mixture to 180-200 °C. The high temperature is necessary to drive the condensation and cyclization, which involves the elimination of ammonia and water.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material (2-amino-3-bromobenzoic acid) indicates the completion of the reaction.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker of cold water. This will precipitate the crude product.

-

Stir the suspension for 30 minutes to ensure complete precipitation.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash thoroughly with water to remove any remaining urea and solvent.

-

To further purify, resuspend the crude solid in a dilute solution of sodium hydroxide to deprotonate the diol and dissolve it.

-

Filter the solution to remove any insoluble impurities.

-

Acidify the filtrate with hydrochloric acid to a pH of approximately 2-3. This will re-protonate the diol and cause it to precipitate out of the solution.

-

Collect the purified solid by vacuum filtration and wash with cold water until the washings are neutral.

-

-

Drying and Characterization:

-

Dry the purified solid in a vacuum oven at 60-80 °C.

-

Characterize the final product by determining its melting point and obtaining ¹H NMR, ¹³C NMR, IR, and Mass spectra.

-

Causality Behind Experimental Choices:

-

Excess Urea: The use of excess urea serves a dual purpose. It acts as a reactant and, when melted, as a solvent, driving the reaction forward according to Le Chatelier's principle by being present in a large excess.

-

High Temperature: The thermal energy is crucial for overcoming the activation energy of the multiple steps in the reaction cascade: the initial nucleophilic attack, the elimination of ammonia, and the final intramolecular cyclization with the elimination of water.

-

Acid-Base Purification: The acidic nature of the quinazolinedione's N-H protons allows for its dissolution in a basic solution, separating it from non-acidic impurities. Subsequent acidification selectively precipitates the purified product.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for 8-Bromoquinazoline-2,4-diol.

Physicochemical and Spectroscopic Characterization

The physical and chemical properties of 8-Bromoquinazoline-2,4-diol are crucial for its handling, formulation, and interpretation of biological data.

Table 1: Physicochemical Properties of 8-Bromoquinazoline-2,4-diol

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O₂ | [6] |

| Molecular Weight | 241.04 g/mol | [6] |

| CAS Number | 331646-99-2 | [6] |

| Appearance | Expected to be an off-white to pale yellow solid | General knowledge |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF | General knowledge |

| Melting Point | >300 °C (typical for quinazolinediones) | General knowledge |

Spectroscopic Data:

While a comprehensive, publicly available dataset of spectra for 8-Bromoquinazoline-2,4-diol is limited, the expected spectroscopic features can be predicted based on its structure and data from closely related analogues.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the benzene ring. Due to the bromine substitution, these protons will exhibit a characteristic splitting pattern. Additionally, broad signals corresponding to the two N-H protons of the dione ring will be present, which are typically exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display eight distinct signals. Two signals in the downfield region will correspond to the carbonyl carbons of the dione ring. The remaining six signals will be in the aromatic region, with the carbon atom attached to the bromine atom showing a characteristic chemical shift.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the N-H stretching vibrations (around 3200-3400 cm⁻¹) and the C=O stretching vibrations of the two carbonyl groups (around 1650-1700 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Biological Activities and Potential Applications in Drug Discovery

The true value of a molecule in drug discovery is defined by its biological activity. While specific studies on 8-Bromoquinazoline-2,4-diol are not abundant, the broader class of bromo-substituted quinazolines has shown significant promise in several therapeutic areas.

The bromine atom at the 8-position can serve as a key interaction point with biological targets or as a synthetic handle for further derivatization. This allows for the exploration of a diverse chemical space and the fine-tuning of pharmacological properties.

Potential Therapeutic Areas:

-

Oncology: Many quinazoline derivatives are potent inhibitors of various kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. The bromo substituent can enhance binding affinity to the ATP-binding pocket of kinases.[7]

-

Antimicrobial Agents: The quinazoline scaffold is present in several compounds with antibacterial and antifungal activity. The lipophilic nature of the bromine atom can facilitate the penetration of microbial cell membranes.[4]

-

Central Nervous System (CNS) Disorders: Quinazoline derivatives have been investigated for their activity on various CNS targets, including receptors and enzymes. The electronic effects of the bromine atom can modulate the interaction with these targets.

Signaling Pathway Visualization: A Hypothetical Target

To illustrate the potential mechanism of action, let's consider a hypothetical scenario where 8-Bromoquinazoline-2,4-diol acts as an inhibitor of a generic Receptor Tyrosine Kinase (RTK) pathway, a common target for quinazoline-based anticancer drugs.

Caption: Hypothetical inhibition of an RTK pathway by 8-Bromoquinazoline-2,4-diol.

Future Directions and Conclusion

8-Bromoquinazoline-2,4-diol represents a molecule with untapped potential. Its synthesis is straightforward, and the strategic placement of the bromine atom opens up numerous avenues for further chemical modification and biological evaluation.

Future research should focus on:

-

Definitive Synthesis and Characterization: A comprehensive study detailing the optimized synthesis and full spectroscopic characterization of 8-Bromoquinazoline-2,4-diol is warranted.

-

Biological Screening: The compound should be screened against a broad panel of biological targets, particularly kinases and microbial enzymes, to identify potential lead activities.

-

Derivative Synthesis: The bromine atom can be utilized as a handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to generate a library of 8-substituted quinazolinedione derivatives for extensive SAR studies.

References

-

Molbase. (n.d.). 8-bromo-1H-quinazoline-2,4-dione (331646-99-2) Hnmr. Retrieved from [Link]

-

Dangi, R. R., et al. (n.d.). Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. In ResearchGate. Retrieved from [Link][3]

-

Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives. (n.d.). Retrieved from [Link][1]

-

Yuan, G., et al. (2020). DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate. ACS Omega, 5(16), 9614–9623. [Link][8][9]

- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines.

- Google Patents. (n.d.). Quinazoline synthesis.

-

Phadtare, D. G., & Kawale, L. A. (2022). Synthesis and biological evaluation of substituted quinazoline derivatives. ScienceScholar. [Link][2][10]

-

Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Retrieved from [Link][4]

-

Zhang, Y., et al. (2022). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. National Institutes of Health. [Link][7]

-

PubChem. (n.d.). 8-Bromoquinazoline-2,4(1H,3H)-dione. Retrieved from [Link][6]

- Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.

-

PubChem. (n.d.). 8-Bromoquinoline. Retrieved from [Link]

- Google Patents. (n.d.). Quinazoline derivatives, compositions and methods thereof.

- Google Patents. (n.d.). Quinazolinone derivative, preparation method therefor, pharmaceutical composition, and applications.

-

Giraud, F., et al. (2024). Novel Thiazole-Fused [4,5-g] or [5,4-g]Quinazolin-8-ones and Their Quinazoline Analogues: Synthesis and Biological Evaluation. MDPI. [Link]

-

Demange, L., et al. (2007). Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide. Journal of Peptide Science. [Link][11]

-

Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2022). National Institutes of Health. [Link]

-

ResearchGate. (n.d.). Cyclization of Peptides through a Urea Bond: Application to the Arg‐Gly‐Asp Tripeptide. Retrieved from [Link]

-

Eghbali-Tabrizi, H., et al. (2018). Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. National Institutes of Health. [Link]

-

Zeng, W. (n.d.). New cyclization reaction at the amino terminus of peptides and proteins. The University of Melbourne. Retrieved from [Link]

-

Re-Sempre, M., & P.-L. H. (2020). Side-chain-to-tail cyclization of ribosomally derived peptides promoted by aryl and alkyl amino-functionalized unnatural amino acids. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Synthesis and Biological Evaluation of Some New Fused Quinazoline Derivatives | Semantic Scholar [semanticscholar.org]

- 2. sciencescholar.us [sciencescholar.us]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. mdpi.com [mdpi.com]

- 6. 8-Bromoquinazoline-2,4(1H,3H)-dione | C8H5BrN2O2 | CID 22457660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DMAP-Catalyzed One-Pot Synthesis of Quinazoline-2,4-diones from 2-Aminobenzamides and Di-tert-butyl Dicarbonate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sciencescholar.us [sciencescholar.us]

- 11. Cyclization of peptides through a urea bond: application to the Arg-Gly-Asp tripeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 8-Bromoquinazoline-2,4-diol: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-bromoquinazoline-2,4-diol, a halogenated heterocyclic compound of significant interest in medicinal chemistry. The quinazoline-2,4-dione scaffold is a well-established pharmacophore present in numerous biologically active molecules. The introduction of a bromine atom at the 8-position can significantly influence the compound's physicochemical properties and biological activity, making 8-bromoquinazoline-2,4-diol a valuable building block for the development of novel therapeutic agents. This document details the synthetic routes to this core structure, explores its chemical and physical properties, and reviews the known and potential biological activities of its derivatives, providing a solid foundation for researchers in drug discovery and development.

Introduction

The quinazoline skeleton is a cornerstone in the architecture of pharmacologically active compounds, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The quinazoline-2,4-dione core, in particular, has garnered substantial attention due to its presence in both natural products and synthetic molecules with therapeutic applications.[3] Halogenation is a common strategy in medicinal chemistry to modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The strategic placement of a bromine atom on the quinazoline ring system can therefore lead to compounds with enhanced potency and selectivity.

8-Bromoquinazoline-2,4-diol, which exists in tautomeric equilibrium with 8-bromoquinazoline-2,4(1H,3H)-dione, serves as a key intermediate for the synthesis of a diverse library of substituted quinazolines. This guide will delve into the essential technical aspects of this compound, providing a valuable resource for its utilization in research and drug development.

Chemical and Physical Properties

8-Bromoquinazoline-2,4-diol is a solid at room temperature with the molecular formula C₈H₅BrN₂O₂ and a molecular weight of 241.04 g/mol .[4] It is important to recognize the tautomeric nature of this compound, as it can exist in both the diol and dione forms, with the dione form generally being more stable.

| Property | Value | Source |

| IUPAC Name | 8-bromo-1H-quinazoline-2,4-dione | [4] |

| CAS Number | 331646-99-2 | [4] |

| Molecular Formula | C₈H₅BrN₂O₂ | [4] |

| Molecular Weight | 241.04 g/mol | [4] |

| Physical Form | Solid | |

| Purity (typical) | >95% |

Synthesis of 8-Bromoquinazoline-2,4-diol

While a specific, dedicated synthesis for 8-bromoquinazoline-2,4-diol is not extensively reported in the literature, its synthesis can be reliably achieved through established methods for the preparation of substituted quinazoline-2,4-diones. A highly effective and versatile approach involves the cyclization of a corresponding 2-aminobenzamide derivative.[5]

General Synthetic Approach: DMAP-Catalyzed One-Pot Synthesis

A metal-free, one-pot synthesis catalyzed by 4-dimethylaminopyridine (DMAP) offers an efficient route to quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate ((Boc)₂O).[5] This method is notable for its mild reaction conditions and broad substrate scope.

Experimental Protocol: Synthesis of 8-Bromoquinazoline-2,4-diol (Proposed)

Step 1: Preparation of 2-amino-3-bromobenzamide

The synthesis begins with the preparation of the key intermediate, 2-amino-3-bromobenzamide. This can be achieved from 3-bromoanthranilic acid through standard amidation procedures.

Step 2: Cyclization to 8-Bromoquinazoline-2,4-diol

-

To a solution of 2-amino-3-bromobenzamide (1.0 eq) in an appropriate solvent such as dioxane, add 4-dimethylaminopyridine (DMAP, 0.2 eq) and di-tert-butyl dicarbonate ((Boc)₂O, 2.0 eq).

-

The reaction mixture is then heated under microwave irradiation at 150 °C for 30 minutes.

-

After cooling, the solvent is removed under reduced pressure.

-

The residue is then treated with an acidic solution (e.g., 1 M HCl) to facilitate the precipitation of the product.

-

The solid is collected by filtration, washed with water, and dried to afford 8-bromoquinazoline-2,4-diol.

Causality Behind Experimental Choices:

-

DMAP: Acts as a nucleophilic catalyst, activating the (Boc)₂O for reaction with the amino group of the benzamide.

-

(Boc)₂O: Serves as a phosgene equivalent, providing the carbonyl group necessary for the formation of the dione ring structure.

-

Microwave Irradiation: Significantly reduces the reaction time compared to conventional heating methods, often leading to higher yields and cleaner reactions.

Alternative Synthetic Routes

Other established methods for the synthesis of the quinazoline-2,4-dione core could be adapted for the 8-bromo derivative. These include:

-

Reaction of 2-aminobenzonitriles with urea or its derivatives.

-

Cyclization of isatoic anhydrides with amines. [6]

The choice of synthetic route will depend on the availability of starting materials, desired scale, and laboratory capabilities.

Reactivity and Further Functionalization

The 8-bromoquinazoline-2,4-diol core is a versatile platform for further chemical modification. The nitrogen atoms at positions 1 and 3 can be alkylated or acylated to introduce a variety of substituents.[7] The bromine atom at the 8-position is also amenable to a range of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, vinyl, and alkynyl groups, respectively, greatly expanding the chemical space accessible from this intermediate.

Caption: Key functionalization pathways for 8-Bromoquinazoline-2,4-diol.

Biological Activities and Therapeutic Potential